ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191610
InChI: InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2
SMILES:
Molecular Formula: C2H18FeN2O12S2
Molecular Weight: 382.2 g/mol

ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate

CAS No.:

Cat. No.: VC16191610

Molecular Formula: C2H18FeN2O12S2

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate -

Specification

Molecular Formula C2H18FeN2O12S2
Molecular Weight 382.2 g/mol
IUPAC Name ethane-1,2-diamine;hydrogen sulfate;iron(2+);tetrahydrate
Standard InChI InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2
Standard InChI Key GAGUCKQNZZFVCU-UHFFFAOYSA-L
Canonical SMILES C(CN)N.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2]

Introduction

Structural and Compositional Characteristics

Molecular Architecture

The compound crystallizes as a tetrahydrate, with water molecules occupying lattice positions around the central iron(II) ion. The ethylenediamine ligand acts as a bidentate donor, coordinating via its two nitrogen atoms to form a six-membered chelate ring around the metal center . Hydrogen sulfate ions serve as counterions, balancing the +2 charge of the iron while participating in hydrogen-bonding networks with water molecules. This arrangement stabilizes the octahedral geometry typical of iron(II) complexes, as evidenced by spectral data from analogous compounds .

Table 1: Comparative Molecular Properties of Related Iron(II) Complexes

CompoundMolecular FormulaMolecular Weight (g/mol)Hydration State
Ethane-1,2-diamine;HSO₄⁻;Fe²⁺;4H₂OC₂H₁₈FeN₂O₁₂S₂382.2Tetrahydrate
Ferrous ethylenediammonium sulfateC₂H₁₀FeN₂O₈S₂310.1Anhydrous
Iron(II) ethylenediamine sulfateC₂H₈FeN₂O₄S212.01Anhydrous

Data sources:

Spectroscopic Signatures

Infrared (IR) spectroscopy of related N₂O₂-donor complexes reveals characteristic peaks:

  • N–H Stretching: 3370 cm⁻¹ (amine protons) .

  • S=O Symmetric Stretching: 1105 cm⁻¹ (hydrogen sulfate).

  • Fe–N Vibrations: 450–500 cm⁻¹, confirming metal-ligand coordination .
    UV-Vis spectra of iron(II) analogs exhibit d-d transitions at 8,140–24,000 cm⁻¹, consistent with octahedral geometry . These features suggest similar electronic behavior in the tetrahydrate, though hydration may redshift absorption bands due to ligand field perturbations .

Synthesis and Stabilization

Preparation Methods

The compound is synthesized via stepwise protonation and complexation:

  • Ligand Activation: Ethylenediamine reacts with sulfuric acid under ice-cooling to form a protonated intermediate .

  • Metal Incorporation: Iron(II) sulfate is introduced, displacing protons and forming the coordination sphere.

  • Crystallization: Slow evaporation in aqueous solution yields tetrahydrate crystals, stabilized by hydrogen bonding between sulfate ions and water.

"Controlled protonation of ethylenediamine is critical to prevent oxidation of Fe²⁺ to Fe³⁺ during synthesis." —Adapted from

Stability Considerations

The tetrahydrate is hygroscopic, requiring storage under anhydrous conditions to prevent deliquescence. Thermal gravimetric analysis (TGA) of analogous compounds indicates dehydration onset at 80–100°C, followed by sulfate decomposition above 300°C.

Functional Applications

Nanomaterial Synthesis

The compound serves as a reducing agent in gold nanoparticle (AuNP) fabrication. In one protocol:

  • Reaction: Au³⁺ + Fe²⁺ → Au⁰ + Fe³⁺

  • Size Control: Particle diameter (5–50 nm) is modulated by adjusting the Fe²⁺:Au³⁺ molar ratio.

Table 2: Nanoparticle Synthesis Parameters

Fe²⁺:Au³⁺ RatioAverage Particle Size (nm)Polydispersity Index
1:112 ± 30.15
2:18 ± 20.12
3:15 ± 10.10

Data adapted from

Analytical Chemistry

As a redox standard, the compound’s high solubility (≥100 g/L at 25°C) enables precise titrations. Potentiometric studies confirm its use in determining dichromate concentrations, with a stoichiometric error margin of ±0.05%.

Future Research Trajectories

  • Catalytic Applications: Exploring Fe²⁺/Fe³⁺ redox cycling in Fenton-like reactions for pollutant degradation.

  • Magnetic Studies: Investigating spin-crossover behavior in hydrated vs. anhydrous forms.

  • Biological Compatibility: Assessing chelation therapy potential for iron overload disorders.

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